molecular formula C16H25N3O2 B1593171 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine CAS No. 886362-44-3

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

Cat. No.: B1593171
CAS No.: 886362-44-3
M. Wt: 291.39 g/mol
InChI Key: OFEIZXQEHYYUPC-UHFFFAOYSA-N
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Description

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is a synthetic organic compound that belongs to the class of naphthyridines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be used to modify the naphthyridine ring or the propylamine side chain.

    Substitution: Substitution reactions can introduce different functional groups into the naphthyridine ring or the Boc-protected amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions or biological interactions. The naphthyridine core may interact with nucleic acids or proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine is unique due to its specific combination of a naphthyridine core with a Boc-protected propylamine side chain. This structure provides a versatile platform for further chemical modifications and applications in various fields of research.

Properties

IUPAC Name

tert-butyl 7-(3-aminopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-11-5-6-12-8-9-13(7-4-10-17)18-14(12)19/h8-9H,4-7,10-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEIZXQEHYYUPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649630
Record name tert-Butyl 7-(3-aminopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-44-3
Record name 1,1-Dimethylethyl 7-(3-aminopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-(3-aminopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-44-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine
Reactant of Route 2
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine
Reactant of Route 3
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine
Reactant of Route 4
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine
Reactant of Route 5
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine
Reactant of Route 6
Reactant of Route 6
8-N-Boc-5,6,7,8-tetrahydro-1,8-naphthyridin-2-propylamine

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